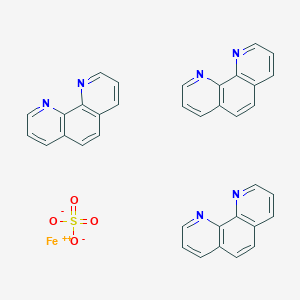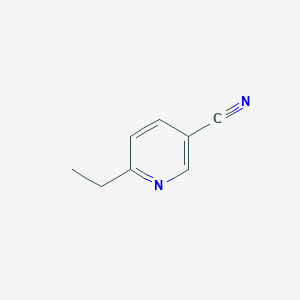
6-Methoxy-3,4-dihydroisoquinoline hydrochloride
Übersicht
Beschreibung
6-Methoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound with the linear formula C10H11NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline was developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride is represented by the linear formula C10H11NO . The molecular weight of this compound is 161.205 .Chemical Reactions Analysis
In the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols, 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenols were obtained .Physical And Chemical Properties Analysis
6-Methoxy-3,4-dihydroisoquinoline hydrochloride has a molecular weight of 161.205 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Medicine: Treatment of Diabetes
6-Methoxy-3,4-dihydroisoquinoline hydrochloride has been identified as a compound useful in the treatment of diabetes . It acts as a positive allosteric modulator of receptors such as GLP1, GIF, and glucagon, which are significant in the regulation of blood glucose levels. This modulation can enhance the body’s natural response to insulin, making it a potential therapeutic agent for type II diabetes mellitus.
Pharmacology: Anticonvulsant Activity
In pharmacological research, derivatives of 6-Methoxy-3,4-dihydroisoquinoline have been synthesized and evaluated for their anticonvulsant properties . These compounds have shown promise in tests such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test, indicating potential use in the treatment of epilepsy and other seizure disorders.
Biochemistry: Allosteric Modulation
The compound’s ability to act as an allosteric modulator is of interest in biochemistry for characterizing and crystallizing ligand binding in orthosteric binding sites . This property can be utilized in understanding receptor-ligand interactions and developing new biochemical methods for studying protein structures.
Organic Synthesis: Chemical Intermediate
6-Methoxy-3,4-dihydroisoquinoline hydrochloride serves as a chemical intermediate in the synthesis of more complex organic compounds . Its structure is versatile for modifications, making it a valuable starting material for the synthesis of various pharmaceuticals, including those with anticonvulsant activities.
Analytical Chemistry: Standard Compound
Due to its well-defined structure and properties, 6-Methoxy-3,4-dihydroisoquinoline hydrochloride can be used as a standard compound in analytical chemistry . It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis.
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Wirkmechanismus
Target of Action
The primary targets of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play a crucial role in glucose homeostasis and are key targets in the treatment of diabetes .
Mode of Action
6-Methoxy-3,4-dihydroisoquinoline hydrochloride acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . The binding of this compound to an allosteric site on the receptor induces a conformational change that is transmitted to the ligand’s orthosteric binding site . This facilitates or potentiates the interaction of the ligand with the orthosteric binding site .
Biochemical Pathways
The compound’s action on GLP-1R and GIPR affects the incretin pathway . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner . By acting as a PAM of GLP-1R and GIPR, 6-Methoxy-3,4-dihydroisoquinoline hydrochloride enhances the incretin effect, promoting insulin secretion and thereby aiding in the regulation of blood glucose levels .
Result of Action
The molecular and cellular effects of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride’s action primarily involve the potentiation of the incretin effect . By acting as a PAM of GLP-1R and GIPR, the compound enhances the interaction of GLP-1 with its receptor, promoting insulin secretion . This helps regulate blood glucose levels, making the compound potentially useful in the treatment of diabetes .
Eigenschaften
IUPAC Name |
6-methoxy-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXMVHTKNCLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630079 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,4-dihydroisoquinoline hydrochloride | |
CAS RN |
93549-15-6 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)